CGP 53716 is a potent protein-tyrosine kinase inhibitor originally developed by CIBA Pharmaceuticals. [] It garnered significant attention in scientific research for its initial reported selectivity towards the platelet-derived growth factor (PDGF) receptor. [] Researchers have employed CGP 53716 as a tool to investigate the role of PDGF signaling in various cellular processes, particularly those related to cell growth, proliferation, and migration. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4